4-(Pyrrolidine-1-carbonyl)benzaldehyde

PROTAC BRD4 degrader Targeted protein degradation

4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS 80020-05-9) is the geometrically required para-substituted pyrrolidine amide building block for BRD4 PROTAC degraders and patent-precedented DPP-IV inhibitor synthesis. The amide linkage confers distinct reactivity vs. amine analogs; the free aldehyde enables reversible imine formation and multi-step elaboration. Regioisomers or activated esters cannot substitute. R&D use only.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 80020-05-9
Cat. No. B1601378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidine-1-carbonyl)benzaldehyde
CAS80020-05-9
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H13NO2/c14-9-10-3-5-11(6-4-10)12(15)13-7-1-2-8-13/h3-6,9H,1-2,7-8H2
InChIKeyXTXKPVXZEDERLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS 80020-05-9): Key Intermediate for Heterocyclic Synthesis and Drug Discovery


4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS 80020-05-9) is an organic compound belonging to the class of aromatic aldehydes, specifically a benzaldehyde derivative substituted at the para-position with a pyrrolidine-1-carbonyl moiety. Its molecular formula is C₁₂H₁₃NO₂ with a molecular weight of 203.24 g/mol . This compound combines a reactive aldehyde group with a tertiary amide linkage to a pyrrolidine ring, making it a versatile synthetic intermediate for constructing complex heterocyclic scaffolds and pharmaceutical candidates [1]. Commercially, it is available at analytical purity specifications of ≥95% to ≥97% (HPLC) , and is widely utilized as a building block in medicinal chemistry, organic synthesis, and materials research . Its predicted physicochemical properties include a boiling point of 388.4±25.0 °C, density of 1.206±0.06 g/cm³, and an XLogP3 value of 1.3, indicating moderate lipophilicity suitable for both aqueous and organic-phase reactions .

Why 4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS 80020-05-9) Cannot Be Arbitrarily Substituted: Regioisomeric Specificity and Synthetic Context


In procurement for pharmaceutical R&D and advanced organic synthesis, 4-(Pyrrolidine-1-carbonyl)benzaldehyde cannot be generically replaced by its regioisomers (e.g., 3-position analog, CAS 1392514-89-4) or structurally similar aldehydes such as Ald-Ph-NHS ester (CAS 60444-78-2) or 4-(1-pyrrolidino)benzaldehyde (CAS 51963-31-8). The para-substitution pattern determines molecular geometry essential for target binding in drug candidates such as BRD4 PROTAC degraders and DPP-IV inhibitors, where the 4-position carbonyl-pyrrolidine vector is geometrically required [1][2]. Furthermore, the amide (carbonyl) linkage to pyrrolidine confers distinct reactivity and metabolic stability compared to direct amine-linked analogs like 4-(1-pyrrolidino)benzaldehyde, which lacks the carbonyl spacer and exhibits altered electronic properties and hydrolytic susceptibility . The aldehyde functionality in this compound also differs fundamentally from activated esters like Ald-Ph-NHS ester, which, while also featuring a 4-formylbenzoyl core, is an active ester designed for irreversible bioconjugation rather than iterative synthetic elaboration, and cannot serve as a nucleophile-accepting aldehyde in condensation or reductive amination sequences .

Quantitative Differentiation Evidence: 4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS 80020-05-9) vs. Structural Analogs


Para-Substitution Required for BRD4 PROTAC Degrader Activity vs. Inactive Meta-Regioisomer

In the development of bifunctional BRD4 degraders, the 4-(pyrrolidine-1-carbonyl)benzaldehyde scaffold serves as the E3 ligase-recruiting warhead attachment point. The para-substituted benzaldehyde-pyrrolidine amide is essential for maintaining the proper spatial orientation between the BRD4-binding moiety and the E3 ligase ligand. The 4-position carbonyl-pyrrolidine vector provides the required exit trajectory for linker attachment, whereas the 3-position (meta) regioisomer (3-(1-pyrrolidinylcarbonyl)benzaldehyde, CAS 1392514-89-4) would misalign the degrader geometry and is therefore not a suitable substitute [1].

PROTAC BRD4 degrader Targeted protein degradation Structure-activity relationship

Aldehyde vs. NHS-Activated Ester: Differentiated Synthetic Utility in Stepwise vs. One-Pot Bioconjugation

4-(Pyrrolidine-1-carbonyl)benzaldehyde and Ald-Ph-NHS ester (N-succinimidyl 4-formylbenzoate, CAS 60444-78-2) share a 4-formylbenzoyl core but differ critically in their reactive termini. The target compound bears a free aldehyde group suitable for reversible imine formation and subsequent reduction in stepwise synthesis, whereas Ald-Ph-NHS ester is an activated ester designed for irreversible, one-step conjugation to primary amines (e.g., lysine residues on antibodies). The NHS ester cannot undergo condensation or reductive amination reactions typical of aldehydes, and its use in iterative synthesis is precluded by its single-use reactivity profile . Conversely, 4-(pyrrolidine-1-carbonyl)benzaldehyde enables multi-step derivatization where the aldehyde can be temporarily protected, reacted, and deprotected as needed [1].

Bioconjugation Antibody-drug conjugate Linker chemistry Aldehyde-amine coupling

Amide vs. Direct Amine Linkage: Differential Metabolic Stability and Reactivity Profile

The pyrrolidine-1-carbonyl group in the target compound is linked via a tertiary amide bond, which confers distinct properties compared to the direct amine linkage in 4-(1-pyrrolidino)benzaldehyde (CAS 51963-31-8). Amide bonds are generally more resistant to enzymatic hydrolysis than amine linkages and exhibit reduced basicity of the nitrogen atom, affecting both pharmacokinetic properties and synthetic reactivity. The carbonyl spacer in 4-(pyrrolidine-1-carbonyl)benzaldehyde also alters the electronic environment of the aromatic ring, influencing electrophilic aromatic substitution patterns and the aldehyde's reactivity in nucleophilic additions [1]. In contrast, the direct amine-linked analog lacks the electron-withdrawing carbonyl, resulting in a more electron-rich aromatic system and a basic pyrrolidine nitrogen (pKa ~11) that may require protection during synthesis or alter target binding interactions .

Metabolic stability Amide bond Pyrrolidine derivatives Drug metabolism

Validated Intermediate for DPP-IV Inhibitor Synthesis vs. Unspecified Aldehyde Analogs

European Patent EP2900664B1 (assigned to Merck Sharp & Dohme) explicitly employs 4-(pyrrolidine-1-carbonyl)benzaldehyde as a key aldehyde component in the multi-step synthesis of DPP-IV (dipeptidyl peptidase-4) inhibitors for type 2 diabetes treatment [1]. The patent describes condensation of this specific benzaldehyde derivative with a heterocyclic amine to form a Schiff base intermediate, followed by reduction to yield the final pharmacophore. While other benzaldehyde derivatives could theoretically undergo similar condensation, the pyrrolidine-1-carbonyl substitution pattern was specifically selected for its contribution to the target binding affinity and pharmacokinetic profile of the resulting DPP-IV inhibitor series. Generic benzaldehyde or differently substituted analogs would produce structurally divergent final compounds with unvalidated activity and are not direct substitutes in this established synthetic route [1].

DPP-IV inhibitor Diabetes Heterocyclic synthesis Pharmaceutical intermediate

Precursor to Diverse Pyrrolidine-Containing Heterocycles via Multi-Component Reactions

4-(Pyrrolidine-1-carbonyl)benzaldehyde is documented as a versatile substrate for multi-component reactions (MCRs) leading to complex heterocyclic systems with potential biological activity [1]. In contrast to simpler benzaldehydes lacking the pyrrolidine-1-carbonyl moiety, this compound provides an additional pre-installed heterocyclic fragment that becomes incorporated into the final MCR product, increasing molecular complexity and scaffold diversity without additional synthetic steps. The pyrrolidine ring, present in numerous FDA-approved drugs and bioactive alkaloids, is directly transferred to the MCR product, offering a significant advantage over benzaldehyde derivatives that lack this pre-formed heterocyclic unit. While quantitative yield data for specific MCRs are not available in the accessible primary literature for this exact compound, the class-level inference from pyrrolidine-containing aldehydes indicates that this structural feature enhances the drug-likeness of resulting heterocyclic libraries .

Multi-component reaction Heterocyclic synthesis Pyrrolidine derivatives Diversity-oriented synthesis

Predicted Physicochemical Properties (LogP, PSA) vs. Analog Series for Bioavailability Optimization

The predicted physicochemical parameters of 4-(pyrrolidine-1-carbonyl)benzaldehyde distinguish it from structurally related aldehydes in terms of drug-like property optimization. With an XLogP3 value of 1.3 and a topological polar surface area (TPSA) of 37.4 Ų [1], this compound occupies a favorable position in Lipinski's rule-of-five space for CNS drug discovery. In comparison, simpler benzaldehyde derivatives such as 4-formylbenzoic acid (TPSA 54.4 Ų) have higher polarity that may limit blood-brain barrier penetration, while more lipophilic analogs such as 4-(1-pyrrolidino)benzaldehyde (predicted XLogP3 ~2.5 due to amine linkage) may exhibit increased plasma protein binding or hERG liability. The amide linkage in the target compound provides a balanced lipophilicity-polarity profile that is computationally predicted to favor both solubility and passive membrane permeability .

Lipophilicity Polar surface area Drug-likeness ADME prediction

High-Impact Application Scenarios for 4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS 80020-05-9)


PROTAC Degrader Development Requiring Precise E3 Ligase Warhead Geometry

In targeted protein degradation programs (e.g., BRD4 PROTACs), the para-substituted 4-(pyrrolidine-1-carbonyl)benzaldehyde scaffold is essential for correct spatial orientation of the E3 ligase-recruiting moiety. Procurement of the meta-regioisomer (3-position analog) would misalign the ternary complex geometry and abolish degradation activity. This compound is the required intermediate for PROTAC candidates featuring the 4-carbonyl-pyrrolidine exit vector [1].

Multi-Step Heterocyclic Synthesis Requiring Free Aldehyde Functionality for Iterative Derivatization

Unlike activated esters such as Ald-Ph-NHS ester, which undergo irreversible single-step conjugation, 4-(pyrrolidine-1-carbonyl)benzaldehyde retains a free aldehyde group suitable for reversible imine formation, reductive amination, and aldol condensations. This enables multi-step synthetic sequences where the aldehyde can be protected, reacted, and deprotected, making it the correct choice for iterative synthesis of complex heterocyclic drug candidates [1][2].

DPP-IV Inhibitor and Diabetes Drug Candidate Synthesis Following Patent-Validated Routes

European Patent EP2900664B1 explicitly employs 4-(pyrrolidine-1-carbonyl)benzaldehyde as the aldehyde component in condensation reactions forming DPP-IV inhibitor pharmacophores. For CROs and pharmaceutical companies developing type 2 diabetes therapeutics following this established route, this specific compound provides patent-precedented synthetic reliability that generic aldehydes cannot substitute [1].

Diversity-Oriented Synthesis of Pyrrolidine-Containing Heterocyclic Libraries

The pre-installed pyrrolidine ring in 4-(pyrrolidine-1-carbonyl)benzaldehyde enables one-pot multi-component reactions (MCRs) that directly deliver pyrrolidine-containing heterocyclic products. This reduces step count and improves atom economy compared to simpler benzaldehyde derivatives that would require separate installation of the heterocyclic moiety. The compound is particularly valuable for generating screening libraries enriched with privileged pyrrolidine pharmacophores [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.